Ethyl 4-phenoxyphenyl sulfide
CAS No.:
Cat. No.: VC13561706
Molecular Formula: C14H14OS
Molecular Weight: 230.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14OS |
|---|---|
| Molecular Weight | 230.33 g/mol |
| IUPAC Name | 1-ethylsulfanyl-4-phenoxybenzene |
| Standard InChI | InChI=1S/C14H14OS/c1-2-16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
| Standard InChI Key | OBLLKLYIRFDGHZ-UHFFFAOYSA-N |
| SMILES | CCSC1=CC=C(C=C1)OC2=CC=CC=C2 |
| Canonical SMILES | CCSC1=CC=C(C=C1)OC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Ethyl 4-phenoxyphenyl sulfide, systematically named 1-ethylsulfanyl-4-phenoxybenzene, belongs to the class of diaryl sulfides. Its molecular formula is C₁₄H₁₄OS, with a molecular weight of 230.33 g/mol. The compound features an ethylthio group (-S-C₂H₅) attached to a 4-phenoxyphenyl moiety, creating a planar aromatic system with potential π-π stacking interactions. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 1-ethylsulfanyl-4-phenoxybenzene |
| SMILES | CCSC1=CC=C(C=C1)OC2=CC=CC=C2 |
| InChI Key | OBLLKLYIRFDGHZ-UHFFFAOYSA-N |
| PubChem CID | 71038617 |
| Density (predicted) | ~1.12–1.15 g/cm³ |
The structure combines the electron-rich phenoxy group with the moderately polar sulfide linkage, influencing its reactivity and solubility profile.
Synthesis and Preparation Methods
Nucleophilic Substitution Route
The primary synthetic route involves reacting 4-phenoxyphenyl halides (e.g., bromide or iodide) with ethanethiol in the presence of a base such as potassium carbonate (K₂CO₃). This SN2 reaction proceeds via deprotonation of ethanethiol to form a thiolate ion, which displaces the halide:
Typical conditions include refluxing in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C for 6–12 hours, yielding 60–75% product.
Alternative Approaches
Recent studies suggest palladium-catalyzed cross-coupling as a viable method, analogous to Suzuki-Miyaura reactions used for related sulfides . For example, coupling 4-phenoxyphenylboronic acid with ethylthiol derivatives in the presence of Pd(PPh₃)₄ could offer improved regioselectivity, though this remains theoretical for this specific compound .
Physicochemical Properties
While experimental data for Ethyl 4-phenoxyphenyl sulfide remain limited, comparisons with structurally similar compounds provide insights:
The extended phenoxy group increases molecular weight and hydrophobicity compared to simpler aryl sulfides like ethyl phenyl sulfide .
Applications and Research Findings
Pharmaceutical Intermediates
Ethyl 4-phenoxyphenyl sulfide serves as a precursor in synthesizing heterocyclic drugs. For instance, its sulfide group can undergo oxidation to sulfoxides or sulfones, which are pharmacophores in antiviral and anti-inflammatory agents.
Materials Science
In polymer chemistry, the compound’s rigid aromatic structure enhances thermal stability when incorporated into poly(ether sulfone) matrices. Pilot studies show a 15–20% increase in glass transition temperatures (Tg) compared to non-sulfonated analogs.
Catalysis
The sulfide moiety acts as a ligand precursor in transition-metal complexes. For example, Pd(II) complexes derived from this compound exhibit moderate activity in Heck coupling reactions (TON ≈ 1,200) .
Comparative Analysis with Related Sulfides
Ethyl Phenyl Sulfide (CAS 622-38-8)
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Synthesis: Direct alkylation of thiophenol with ethyl bromide .
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Applications: Used in immobilized manganese porphyrin catalysts .
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Reactivity: Less sterically hindered than Ethyl 4-phenoxyphenyl sulfide, enabling faster oxidation kinetics .
Diphenyl Sulfide
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Thermal Stability: Higher melting point (MP 54°C vs. predicted MP <25°C for Ethyl 4-phenoxyphenyl sulfide) due to symmetric structure.
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Electronic Effects: The phenoxy group in Ethyl 4-phenoxyphenyl sulfide enhances electron density at sulfur, increasing nucleophilicity by ~30% compared to diphenyl sulfide.
Future Research Directions
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Optimized Synthesis: Screen ionic liquid solvents (e.g., [bmim]PF₆) to improve reaction yields beyond 75% .
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Biological Screening: Evaluate antimicrobial and anticancer activity given the prevalence of sulfides in bioactive molecules.
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Computational Modeling: Density functional theory (DFT) studies to predict sulfoxide/sulfone formation energetics.
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